

# 5-Methoxynicotinic Acid: A Comprehensive Technical Review for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Methoxynicotinic acid**

Cat. No.: **B1366029**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Methoxynicotinic acid**, a derivative of the well-established lipid-lowering agent nicotinic acid (niacin), presents a compelling subject for contemporary drug discovery and development. This technical guide provides a comprehensive literature review of **5-methoxynicotinic acid**, offering an in-depth analysis of its chemical properties, synthesis, and biological activities, with a primary focus on its interaction with the G protein-coupled receptor 109A (GPR109A). This document is intended to serve as a foundational resource for researchers and drug development professionals, elucidating the therapeutic potential of **5-methoxynicotinic acid** and its analogs in the management of dyslipidemia and associated cardiovascular diseases. The guide further details established experimental protocols for the evaluation of GPR109A agonists and discusses the critical structure-activity relationships that govern the efficacy of this class of compounds.

## Introduction: The Enduring Legacy of Nicotinic Acid and the Emergence of 5-Methoxynicotinic Acid

For decades, nicotinic acid has been a cornerstone in the treatment of dyslipidemia, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while concurrently raising high-density lipoprotein (HDL) cholesterol.<sup>[1]</sup> Its therapeutic utility, however, has been hampered by patient compliance issues stemming from adverse effects,

most notably cutaneous flushing. This has spurred a continued search for novel nicotinic acid analogs with improved therapeutic profiles. **5-Methoxynicotinic acid** has emerged from this search as a molecule of significant interest, prompting a deeper investigation into its pharmacological properties.

## Physicochemical Properties and Synthesis of 5-Methoxynicotinic Acid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.

### Chemical and Physical Properties

**5-Methoxynicotinic acid**, also known as 5-methoxypyridine-3-carboxylic acid, is a white crystalline solid.<sup>[2]</sup> Key physicochemical properties are summarized in the table below.

| Property          | Value                                         | Source |
|-------------------|-----------------------------------------------|--------|
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> | [3][4] |
| Molecular Weight  | 153.14 g/mol                                  | [3][4] |
| Melting Point     | 127-131 °C                                    | [2][4] |
| Boiling Point     | 330.9 ± 22.0 °C (Predicted)                   | [2]    |
| IUPAC Name        | 5-methoxypyridine-3-carboxylic acid           | [3][4] |
| CAS Number        | 20826-03-3                                    | [3][4] |
| PubChem CID       | 4738390                                       | [3]    |

### Synthesis of 5-Methoxynicotinic Acid

A general and efficient method for the synthesis of **5-methoxynicotinic acid** involves the hydrolysis of its corresponding methyl ester, methyl 5-methoxypyridine-3-carboxylate.<sup>[5]</sup>

Experimental Protocol: Synthesis of **5-Methoxynicotinic Acid**<sup>[5]</sup>

- To a solution of methyl 5-methoxynicotinate (300 mg, 1.79 mmol) in a mixture of tetrahydrofuran (THF, 4 mL) and methanol (4 mL), add a 2 M aqueous sodium hydroxide (NaOH) solution (3 mL).
- Stir the reaction mixture at room temperature for 14 hours.
- Monitor the reaction for completion using an appropriate analytical technique (e.g., thin-layer chromatography).
- Upon completion, remove the organic solvents by distillation under reduced pressure.
- Dilute the residue with distilled water (20 mL).
- Adjust the pH of the aqueous phase to approximately 6 using a 2 M aqueous hydrochloric acid (HCl) solution.
- Extract the aqueous phase with dichloromethane (3 x 20 mL).
- Combine the organic phases and wash with saturated saline solution (2 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution to yield **5-methoxynicotinic acid** as a white solid (yield: 230 mg, 84%).



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Methoxynicotinic Acid** Workflow.

## Mechanism of Action: The GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its analogs, including **5-methoxynicotinic acid**, are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA<sub>2</sub>).<sup>[1][6]</sup>

## GPR109A Signaling Pathways

GPR109A is predominantly coupled to the inhibitory G protein, G $\alpha$ i.<sup>[7][8]</sup> Ligand binding to GPR109A initiates a conformational change, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G $\alpha$ i subunit. This activation results in the dissociation of the G $\alpha$ i-GTP and G $\beta$  $\gamma$  subunits, which subsequently modulate the activity of downstream effectors. The principal consequence of G $\alpha$ i activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[7][8]</sup>

In addition to the canonical G $\alpha$ i pathway, GPR109A can also signal through a G protein-independent pathway involving  $\beta$ -arrestins.<sup>[7][8]</sup> This can lead to receptor internalization and downstream signaling events.



[Click to download full resolution via product page](#)

Caption: GPR109A Signaling Pathways.

## Biological Consequences of GPR109A Activation

The activation of GPR109A in adipocytes leads to the inhibition of lipolysis, resulting in a decrease in the release of free fatty acids into the circulation.<sup>[1]</sup> This reduction in free fatty acid

flux to the liver is a key mechanism underlying the lipid-lowering effects of GPR109A agonists.

## Pharmacological Profile

While specific quantitative data for the biological activity of **5-methoxynicotinic acid** are not readily available in the public domain, its pharmacological profile can be inferred from the extensive research on nicotinic acid and its analogs.

### In Vitro Activity

The primary in vitro assay for evaluating GPR109A agonists is the radioligand binding assay. This assay determines the affinity of a compound for the receptor.

Experimental Protocol: GPR109A Radioligand Binding Assay[7][9]

- Membrane Preparation:
  - Homogenize cells or tissues expressing GPR109A in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  - Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
  - Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
  - Determine the protein concentration using a standard method (e.g., BCA assay).
- Binding Assay:
  - In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [<sup>3</sup>H]nicotinic acid), and varying concentrations of the test compound (e.g., **5-methoxynicotinic acid**).
  - To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand.

- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Separation and Quantification:
  - Separate the bound and free radioligand via rapid filtration through a glass fiber filter.
  - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  - Quantify the bound radioactivity using scintillation counting.
- Data Analysis:
  - Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compound.



[Click to download full resolution via product page](#)

Caption: Radioligand Binding Assay Workflow.

## In Vivo Activity

The in vivo efficacy of GPR109A agonists is typically evaluated in animal models of dyslipidemia and atherosclerosis.

#### Animal Models for In Vivo Evaluation:

- Rodent Models: Mice and rats are commonly used, often with genetic modifications (e.g., ApoE-/- or LDLR-/- mice) or fed a high-fat diet to induce dyslipidemia and atherosclerosis. [\[10\]](#)[\[11\]](#)
- Zebrafish Models: The zebrafish is an emerging model for studying dyslipidemia due to its genetic tractability and the optical transparency of its larvae.[\[12\]](#)

#### Experimental Protocol: In Vivo Lipid Profiling in a Rodent Model

- Animal Model Selection: Choose an appropriate rodent model of dyslipidemia (e.g., C57BL/6 mice on a high-fat diet).
- Compound Administration: Administer **5-methoxynicotinic acid** or a vehicle control to the animals via an appropriate route (e.g., oral gavage) for a specified duration.
- Blood Collection: Collect blood samples from the animals at designated time points.
- Lipid Analysis: Analyze the plasma or serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.
- Data Analysis: Compare the lipid profiles of the treated group with the control group to determine the lipid-lowering efficacy of the test compound.

## Structure-Activity Relationship (SAR)

The development of novel GPR109A agonists has been guided by extensive structure-activity relationship studies. For nicotinic acid analogs, the carboxylic acid moiety is crucial for receptor binding and activation.[\[13\]](#) Modifications to the pyridine ring can significantly impact potency and selectivity. Molecular modeling studies suggest that the binding pocket of GPR109A is relatively constrained.[\[14\]](#)[\[15\]](#) Specifically, the planarity of the ligand and a maximum length of approximately 8 Å appear to be important for high-affinity binding.[\[14\]](#) The precise impact of the 5-methoxy substitution on the binding and activity of nicotinic acid requires further investigation,

but it is likely to influence the electronic properties and steric interactions of the molecule within the receptor binding pocket.

## Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic data for **5-methoxynicotinic acid** are not currently available in the public literature. However, general metabolic pathways for xenobiotic carboxylic acids often involve conjugation reactions. It is anticipated that **5-methoxynicotinic acid** would undergo hepatic metabolism. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

## Conclusion and Future Directions

**5-Methoxynicotinic acid** represents a promising lead compound in the ongoing quest for novel GPR109A agonists with improved therapeutic properties. Its straightforward synthesis and structural similarity to the well-characterized nicotinic acid make it an attractive candidate for further investigation. Future research should prioritize the detailed in vitro and in vivo characterization of **5-methoxynicotinic acid** to quantify its potency at the GPR109A receptor and its efficacy in animal models of dyslipidemia. Elucidation of its pharmacokinetic and metabolic profile will be crucial for its potential translation into a clinical candidate. A comprehensive understanding of the structure-activity relationships of **5-methoxynicotinic acid** and its derivatives will undoubtedly pave the way for the rational design of the next generation of lipid-lowering therapies.

## References

- Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
- Frontiers in Endocrinology. (2016). Zebrafish Models for Dyslipidemia and Atherosclerosis Research.
- van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). *Bioorganic & medicinal chemistry letters*, 21(9), 2736–2739. [Link]
- ChemBK. (2024). 5-METHOXY-NICOTINIC ACID.
- ChEMBL. (n.d.). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).
- Monash University. (n.d.). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).

- Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia.
- Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. *Arteriosclerosis, thrombosis, and vascular biology*, 32(5), 1104–1115. [\[Link\]](#)
- Circulation Research. (2022). Animal Models of Atherosclerosis—Supportive Notes and Tricks of the Trade.
- Semantic Scholar. (n.d.). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).
- Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., ... & Offermanns, S. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). *Molecular pharmacology*, 70(4), 1445–1453. [\[Link\]](#)
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738390, **5-Methoxynicotinic acid**.
- Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023).
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. *The Journal of pharmacology and experimental therapeutics*, 262(1), 1–6.
- Chemcasts. (n.d.). Thermophysical Properties of 5-Methylnicotinic acid.
- Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. *The Journal of clinical investigation*, 120(8), 2910–2919. [\[Link\]](#) flushing
- Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. *The Journal of biological chemistry*, 280(29), 26649–26652. [\[Link\]](#)
- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. *Immunity*, 40(1), 128–139. [\[Link\]](#)
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- J&K Scientific. (n.d.). **5-Methoxynicotinic acid**, 97%.
- El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. *The Journal of pharmacology and experimental therapeutics*, 358(2), 267–276. [\[Link\]](#)
- Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinic acid.
- Thangapandi, V. R., Knittelfelder, O., Brosch, M., Patsenker, E., Vvedenskaya, O., Buch, S., ... & Schafmayer, C. (2021). GPR109A activation and aging liver. *Mechanisms of ageing and development*, 197, 111513. [\[Link\]](#)
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

- Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. *Handbook of experimental pharmacology*, (200), 33–91. [Link]
- Ijeh, I. I., Nwosu, C. U., & Ene, A. C. (2011). Lipid-lowering effects of methanolic extract of Vernonia amygdalina leaves in rats fed on high cholesterol diet. *Pharmacognosy research*, 3(4), 237–241. [Link]
- Shadomy, S., McCay, J. A., & Schwartz, S. I. (1969). In vitro studies with 5-fluorocytosine. *Applied microbiology*, 17(6), 871–877.
- Natsumeda, Y., Eble, J. N., & Weber, G. (1988). Comparative in vitro studies on the immunosuppressive activities of mycophenolic acid, bredinin, FK 506, cyclosporine, and rapamycin.
- Ferri, N., & Corsini, A. (2023). Pharmacotherapy of the Lipid-Lowering Drugs: Update on Efficacy and Risk. *International journal of molecular sciences*, 24(2), 1184. [Link]
- Amanote Research. (n.d.). (PDF) Animal Models for Exploring the Pharmacokinetics of.
- Cagnardi, P., Villa, R., Carli, S., Zonca, A., Gallo, M., Beccaglia, M., ... & Ravasio, G. (2024). Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review.
- Ballantyne, C. M., & Banach, M. (2023). Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention. *Cardiology clinics*, 41(4), 517–528. [Link]
- Morace, G., & Borghi, E. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in *Candida* spp.. *Journal of fungi* (Basel, Switzerland), 8(11), 1146. [Link]
- Busch, U., Schmid, J., Heinzel, G., Schmaus, H., Baierl, J., Huber, C., & Roth, W. (1998). Pharmacokinetics of meloxicam in animals and the relevance to humans.
- Sirtori, C. R., & Cicero, A. F. G. (2023). Bempedoic Acid and Statins in Lipid-Lowering Strategy: Which Came First, the Egg or the Chicken?. *International journal of molecular sciences*, 24(8), 7114. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [content-assets.jci.org](https://content-assets.jci.org) [content-assets.jci.org]
- 2. [chembk.com](https://chembk.com) [chembk.com]

- 3. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 5-METHOXY-NICOTINIC ACID | 20826-03-3 [chemicalbook.com]
- 6. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. criver.com [criver.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | Zebrafish Models for Dyslipidemia and Atherosclerosis Research [frontiersin.org]
- 13. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [5-Methoxynicotinic Acid: A Comprehensive Technical Review for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366029#literature-review-of-5-methoxynicotinic-acid-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)